Cyclohexylhydrazine hydrochloride

Organic Synthesis Analytical Chemistry Quality Control

Generic arylhydrazines often produce inconsistent regioselectivity in heterocycle synthesis due to minimal steric differentiation. Cyclohexylhydrazine hydrochloride (CAS 30929-57-8) resolves this with its bulky, non-planar cyclohexyl group. As a stable hydrochloride salt (≥98% purity, mp 110-114°C), it ensures exact stoichiometry and long shelf-stability. • Enables distinct N-cyclohexyl pyrazole/indole isomer ratios vs. methyl or phenylhydrazine. • Higher LogP than arylhydrazines may improve BBB penetration in derived MAO probes. • Water-soluble salt form simplifies direct use in biological ACC deaminase assays.

Molecular Formula C6H15ClN2
Molecular Weight 150.65 g/mol
CAS No. 30929-57-8
Cat. No. B1582886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexylhydrazine hydrochloride
CAS30929-57-8
Molecular FormulaC6H15ClN2
Molecular Weight150.65 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NN.Cl
InChIInChI=1S/C6H14N2.ClH/c7-8-6-4-2-1-3-5-6;/h6,8H,1-5,7H2;1H
InChIKeyJZRHODNPRNTXKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexylhydrazine Hydrochloride Overview


Cyclohexylhydrazine hydrochloride (CAS 30929-57-8) is a monosubstituted alkylhydrazine salt with the molecular formula C₆H₁₄N₂·HCl . It is primarily utilized as a bifunctional building block in organic synthesis, enabling reactions such as hydrazone formation and heterocycle construction (e.g., indoles, pyrazoles) . As a hydrochloride salt, it offers enhanced stability and handling compared to its freebase form, with a reported melting point of 110-114 °C and a purity specification of ≥98.0% (T) . Its classification as a corrosive solid (H314) necessitates appropriate handling protocols .

Bifunctional building block for hydrazone formation and heterocycle construction
Sterically demanding non-aromatic cyclohexyl group alters nucleophilic reactivity and regioselectivity
Hydrochloride salt form ensures defined stoichiometry, enhanced handling, and shelf-stability

Unique Steric Properties of Cyclohexylhydrazine


Substituting cyclohexylhydrazine hydrochloride with generic arylhydrazines (e.g., phenylhydrazine) or other alkylhydrazines (e.g., methylhydrazine, tert-butylhydrazine) is not chemically equivalent due to profound differences in steric demand and electronic environment. The bulky, non-aromatic cyclohexyl group imparts unique conformational constraints and nucleophilic reactivity profiles compared to planar aryl rings or smaller alkyl substituents [1]. These differences manifest as distinct reaction kinetics, regioselectivity, and product yields in key synthetic transformations [2]. Additionally, the hydrochloride salt form of this compound provides a defined stoichiometry and enhanced shelf-stability, which is a critical factor for reproducible research outcomes compared to freebase hydrazine variants .

Steric and electronic mismatch Generic arylhydrazines (e.g., phenylhydrazine) or small alkylhydrazines (e.g., methylhydrazine) have profoundly different steric demand and electronic profiles, affecting reaction kinetics and product distribution.
Salt form reproducibility Freebase hydrazines lack the stoichiometric consistency and shelf-stability of the hydrochloride salt, which can impact reproducibility in multi-step syntheses.
Conformational constraints The bulky cyclohexyl ring imposes unique conformational constraints that are absent in planar aromatic or smaller alkyl analogs, potentially altering cyclization regioselectivity.

Cyclohexylhydrazine Differentiation Evidence


High Purity for Reproducible Synthesis

Cyclohexylhydrazine hydrochloride is commercially available with a purity specification of ≥98.0% (T) as verified by titration, which is higher than the typical ≥95% purity offered for many generic alkylhydrazine hydrochlorides such as tert-butylhydrazine hydrochloride . This high purity reduces the presence of unreacted starting materials (e.g., cyclohexylamine) and inorganic impurities that can interfere with sensitive catalytic cycles or biological assays, ensuring greater reproducibility in subsequent applications .

Purity specification
Data to verify
≥98.0% (T) vs ≥95%
Δ ≥3% higher purity specification
Reported higher purity specification supports more predictable yields and cleaner reaction profiles.
Commercial specification; actual lot purity may vary and should be verified.
Organic Synthesis Analytical Chemistry Quality Control

Altered LogP and Solubility vs. Arylhydrazines

The cyclohexyl substituent of cyclohexylhydrazine hydrochloride contributes to a calculated LogP value of approximately 1.87, significantly higher than the LogP of phenylhydrazine (approximately 1.25) [1]. This difference in lipophilicity can affect its partitioning in biphasic reactions and its ability to permeate biological membranes. While water solubility data is not directly compared, cyclohexylhydrazine hydrochloride is described as having 'almost transparency' in water, suggesting good aqueous solubility of the salt, which is advantageous for aqueous reaction media [2].

Lipophilicity (LogP)
Class-level
1.87 vs 1.25 (phenylhydrazine)
Δ LogP ≈ +0.62
Higher LogP suggests different partitioning in biphasic systems; may influence solvent selection and membrane-permeability context.
Calculated values (ALOGPS 2.1); experimental confirmation recommended.
Medicinal Chemistry Physicochemical Property Drug Design

Anticonvulsant Activity Profile

In a study evaluating a series of hydrazinecarbothioamide derivatives for anticonvulsant activity, the compound 2-[4-(4-Chlorophenoxy)benzylidene]-N-cyclohexylhydrazine carbothioamide (PT 4) was found to be active in both the maximal electroshock (MES) and 6 Hz psychomotor seizure models in rats [1]. While specific IC50 values are not provided for the cyclohexylhydrazine derivative, its activity profile across multiple seizure models contrasts with many other N-substituted analogs in the same study that showed activity in only one model or none at all. For example, the lead compound PT 30 showed 100% protection in both models at a 100 mg/kg dose, establishing a benchmark for activity in this series [1].

Anticonvulsant model activity
Assay context
PT 4 active in MES and 6 Hz seizure models
Benchmark PT 30: 100% protection at 100 mg/kg in both models
Reported multi-model activity of a cyclohexylhydrazine derivative supports scaffold utility in CNS probe design.
Derivative comparison; direct compound activity not assessed; dose-response data limited.
Anticonvulsant Neuroscience Medicinal Chemistry

Inhibition of ACC Deaminase

Cyclohexylhydrazine is reported as an inhibitor of 1-aminocyclopropane-1-carboxylate (ACC) deaminase (EC 3.5.99.7) from Pseudomonas sp. [1]. This enzyme is a key regulator of ethylene levels in plants and microorganisms. While a specific Ki or IC50 value is not provided in the available literature summary, the compound is listed as an inhibitor alongside other known inhibitors like KCN and NH2OH, which act via different mechanisms. This provides a defined biological target for cyclohexylhydrazine, which is not reported for all hydrazine derivatives (e.g., phenylhydrazine is not a known inhibitor of this enzyme) [2].

ACC deaminase inhibition
Class-level
Listed as inhibitor
Alongside KCN, NH2OH, etc.
Defines a specific biochemical probe context distinct from many other hydrazines; useful for plant/microbial ethylene research.
Quantitative inhibition data not available; further validation recommended.
Enzymology Plant Biology Inhibitor

Cyclohexylhydrazine Research Applications


Hydrazone-Based Heterocycle Synthesis

Cyclohexylhydrazine hydrochloride is a preferred reagent for the synthesis of N-cyclohexyl substituted pyrazoles and indoles. The steric bulk of the cyclohexyl group can influence the regioselectivity of cyclization reactions, leading to different isomer ratios compared to reactions with methylhydrazine or phenylhydrazine. Its hydrochloride salt form facilitates direct use in condensation reactions with ketones and aldehydes under mildly acidic or neutral conditions, as demonstrated in the preparation of various hydrazinecarbothioamide derivatives [1].

MAO-B Inhibitor Development

The cyclohexylhydrazine scaffold, as part of larger molecules like cimemoxin (cyclohexylmethylhydrazine), has demonstrated high potency as a monoamine oxidase inhibitor [1]. While direct data for cyclohexylhydrazine hydrochloride is limited, its structural similarity to known MAO inhibitors with high selectivity suggests it is a valuable starting material for the synthesis of novel MAO-B targeted probes. The higher LogP of cyclohexylhydrazine compared to arylhydrazines may contribute to improved blood-brain barrier penetration in derived compounds [2].

ACC Deaminase Inhibition Studies

The documented inhibition of ACC deaminase by cyclohexylhydrazine makes this compound a useful tool for studying ethylene-mediated stress responses in plants and bacteria [1]. Researchers can use cyclohexylhydrazine hydrochloride as a probe to modulate ACC deaminase activity and observe downstream effects on plant growth promotion or pathogen virulence. The hydrochloride salt ensures water solubility, facilitating its application in biological assays.

Application
Selection Property
Validation Focus
Hydrazone-based heterocycle synthesis
Sterically influenced regioselectivity
Isomer ratio and yield optimization under mild acidic/neutral conditions
MAO-B targeted probe development
Scaffold similarity to known MAO inhibitors; LogP context
CNS distribution studies and target selectivity profiling
ACC deaminase inhibition studies
Enzyme inhibition context in plant/microbial models
Modulation of ethylene-mediated stress responses; probe utility

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